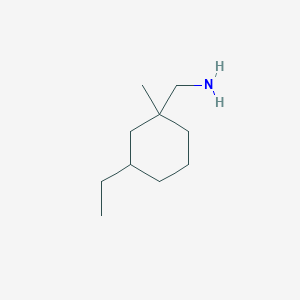
(3-Ethyl-1-methylcyclohexyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethyl-1-methylcyclohexyl)methanamine is an organic compound with the molecular formula C10H21N and a molecular weight of 155.28 g/mol It is a derivative of cyclohexanemethanamine, characterized by the presence of an ethyl group and a methyl group on the cyclohexane ring
Preparation Methods
The synthesis of (3-Ethyl-1-methylcyclohexyl)methanamine typically involves the alkylation of cyclohexanemethanamine with ethyl and methyl groupsIndustrial production methods may involve bulk manufacturing processes, ensuring the compound is produced in sufficient quantities for various applications .
Chemical Reactions Analysis
(3-Ethyl-1-methylcyclohexyl)methanamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(3-Ethyl-1-methylcyclohexyl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Ethyl-1-methylcyclohexyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
(3-Ethyl-1-methylcyclohexyl)methanamine can be compared with other similar compounds, such as:
Cyclohexanemethanamine: The parent compound without the ethyl and methyl groups.
(1-Methylcyclohexyl)methanamine: A similar compound with only a methyl group on the cyclohexane ring.
(3-Ethylcyclohexyl)methanamine: A compound with only an ethyl group on the cyclohexane ring.
The uniqueness of this compound lies in the presence of both ethyl and methyl groups, which may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C10H21N |
|---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
(3-ethyl-1-methylcyclohexyl)methanamine |
InChI |
InChI=1S/C10H21N/c1-3-9-5-4-6-10(2,7-9)8-11/h9H,3-8,11H2,1-2H3 |
InChI Key |
LGFPAZDBPNTQNA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC(C1)(C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


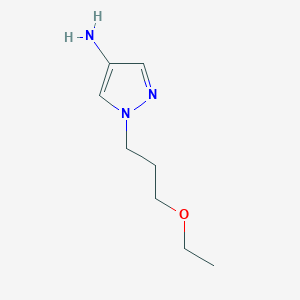
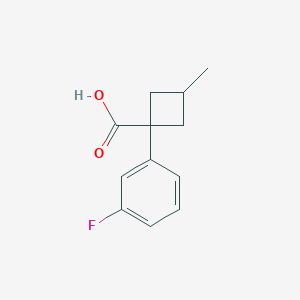
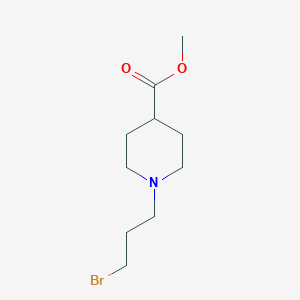
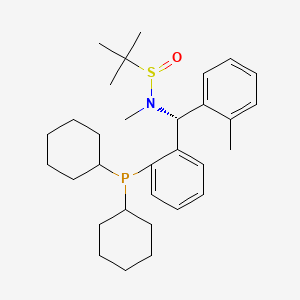
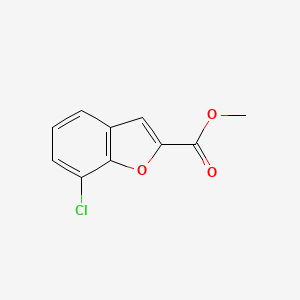

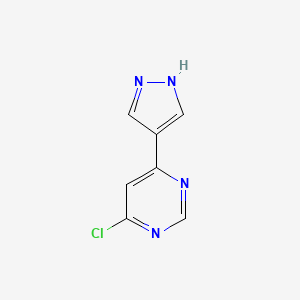
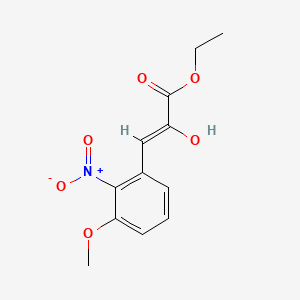

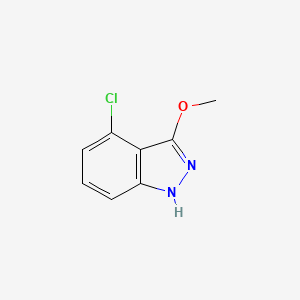
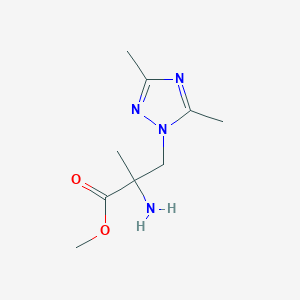
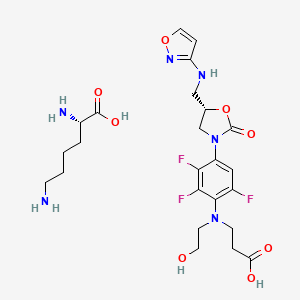
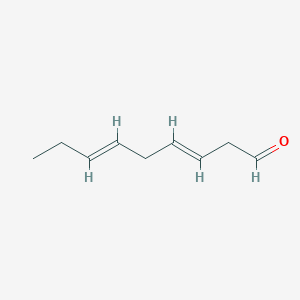
![2-Bromo-6-[2-bromo-4-(2-ethylhexyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]-4-(2-ethylhexyl)thieno[3,2-b]pyrrol-5-one](/img/structure/B15328223.png)
